molecular formula C33H34N6O6 B600932 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil CAS No. 1185255-99-5

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil

Katalognummer: B600932
CAS-Nummer: 1185255-99-5
Molekulargewicht: 610.68
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil: The molecular formula of this compound is C33H34N6O6, and it has a molecular weight of 610.68 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil involves multiple steps, including the formation of the benzimidazole ring and the attachment of the biphenyl-tetrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is primarily studied for its role as an impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used for treating hypertension. Its applications include:

  • Quality Control in Drug Manufacturing :
    • As an impurity, it serves as a reference standard for analytical testing to ensure the purity of Candesartan formulations. Regulatory bodies require the identification and quantification of impurities to maintain drug safety and efficacy.
  • Research on Drug Metabolism :
    • Investigating the metabolic pathways involving this compound can provide insights into how similar drugs are processed in the body, which is crucial for understanding their pharmacokinetics and pharmacodynamics.
  • Development of Novel Therapeutics :
    • Research into the structure-activity relationship (SAR) of this compound may lead to the development of new antihypertensive agents with improved efficacy or reduced side effects.

Studies have indicated that derivatives of Candesartan exhibit various biological activities, including:

  • Antihypertensive Effects : As part of the candesartan family, this compound may contribute to lowering blood pressure through angiotensin II receptor blockade.
  • Neuroprotective Properties : Some studies suggest that angiotensin receptor blockers may have protective effects against neurodegenerative diseases, warranting further exploration of this compound's potential in neurological contexts.

Wirkmechanismus

The mechanism of action of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is related to its role as an impurity of candesartan cilexetil. Candesartan cilexetil works by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. The impurity itself may not have significant pharmacological effects but is important for understanding the overall safety and efficacy of the drug.

Vergleich Mit ähnlichen Verbindungen

    Candesartan cilexetil: The parent compound used to treat hypertension.

    2-Desethoxy-2-hydroxy-1H-1-ethyl candesartan cilexetil: Another impurity of candesartan cilexetil.

Uniqueness: this compound is unique due to its specific structural modifications, which distinguish it from other impurities. Its presence and quantification are crucial for ensuring the quality and safety of candesartan cilexetil formulations.

Biologische Aktivität

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil is a chemical compound related to candesartan cilexetil, an antihypertensive medication that acts as an angiotensin II receptor blocker (ARB). This compound is of interest due to its potential biological activities and implications in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The compound's molecular formula is C33H34N6O6C_{33}H_{34}N_{6}O_{6}, with a molecular weight of approximately 610.67 g/mol. It is characterized by the following structural features:

  • IUPAC Name : 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 1-((2'-(1-ethyl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-hydroxy-1H-benzo[d]imidazole-7-carboxylate
  • CAS Number : 1185255-99-5

Pharmacokinetics

Pharmacokinetic studies reveal that candesartan cilexetil is rapidly absorbed and has a bioavailability ranging from 15% to 40%. The half-life of candesartan varies between 5 to 9 hours, which may be similar for its desethoxy derivative. A recent study assessed the pharmacokinetics and bioequivalence of candesartan cilexetil formulations, indicating that both formulations had comparable absorption rates and safety profiles in healthy volunteers .

Table 1: Summary of Pharmacokinetic Parameters for Candesartan Cilexetil

ParameterValue
Bioavailability15% - 40%
Half-life5 - 9 hours
Maximum Concentration (Cmax)Varies by formulation
Area Under Curve (AUC)Varies by formulation

Biological Activity and Efficacy

Research indicates that candesartan effectively lowers blood pressure and has beneficial effects on heart failure management. While specific studies on the biological activity of this compound are scarce, it is hypothesized that it may exhibit similar antihypertensive properties due to its structural similarity to candesartan.

Case Studies

A notable case study involving candesartan cilexetil involved patients with hypertension and left ventricular dysfunction. The study demonstrated significant reductions in systolic and diastolic blood pressure over a treatment period, alongside improvements in heart function metrics . Although direct evidence for the desethoxy derivative is lacking, it is reasonable to infer potential efficacy based on its relationship with candesartan.

Safety Profile

Clinical trials involving candesartan cilexetil report a favorable safety profile with mild and transient adverse effects. The incidence of serious adverse events was low, suggesting that derivatives like 2-desethoxy might also present a similar safety profile .

Table 2: Adverse Events Associated with Candesartan Cilexetil

Adverse EventIncidence (%)
Dizziness≥10%
Fatigue≥5%
Hypotension≤3%
Renal impairmentRare

Eigenschaften

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBAMTUFHKMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185255-99-5
Record name 2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185255995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DESETHOXY-2-OXO-1H-1-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3705I533V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 2
Reactant of Route 2
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 3
Reactant of Route 3
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 4
Reactant of Route 4
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 5
Reactant of Route 5
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil
Reactant of Route 6
Reactant of Route 6
2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.